molecular formula C13H15N3OS B1270383 (2-Amino-benzothiazol-6-yl)-piperidin-1-yl-methanone CAS No. 351518-88-2

(2-Amino-benzothiazol-6-yl)-piperidin-1-yl-methanone

Número de catálogo: B1270383
Número CAS: 351518-88-2
Peso molecular: 261.34 g/mol
Clave InChI: RMXGLOPWFFSJAP-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(2-Amino-benzothiazol-6-yl)-piperidin-1-yl-methanone is a useful research compound. Its molecular formula is C13H15N3OS and its molecular weight is 261.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

(2-Amino-benzothiazol-6-yl)-piperidin-1-yl-methanone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound, with a molecular formula of C13H15N3OS and a molecular weight of 261.34 g/mol, has been studied for its anticancer properties, kinase inhibition, and other therapeutic applications. The following sections provide an overview of its biological activity, including case studies and research findings.

Chemical Structure

The chemical structure of this compound is characterized by the presence of a benzothiazole moiety linked to a piperidine ring. Its IUPAC name is (2-amino-1,3-benzothiazol-6-yl)-piperidin-1-ylmethanone, and it can be represented in various chemical notation formats:

Notation TypeRepresentation
InChIInChI=1S/C13H15N3OS/c14-13-15-10-5-4-9(8-11(10)18-13)12(17)16-6-2-1-3-7-16/h4-5,8H,1-3,6-7H2,(H2,14,15)
SMILESC1CCN(CC1)C(=O)C2=CC3=C(C=C2)N=C(S3)N

Anticancer Properties

Research has indicated that compounds containing the benzothiazole structure exhibit promising anticancer activity. A study highlighted the potent inhibitory activity of related compounds against the Colony Stimulating Factor 1 Receptor (CSF1R), with IC50 values as low as 1.4 nM for certain analogs . The ability to inhibit CSF1R is particularly relevant as it plays a crucial role in tumor-associated macrophage survival and proliferation.

Kinase Inhibition

The compound has shown selective inhibition against various kinases. For instance, one study reported that derivatives of 2-amino-benzothiazole exhibited strong inhibition against the Epidermal Growth Factor Receptor (EGFR), with IC50 values ranging from 54.0 nM to 96 nM . This suggests that this compound could be developed further as a targeted cancer therapy.

Antimicrobial Activity

In addition to its anticancer properties, research has also explored the antimicrobial potential of benzothiazole derivatives. Some studies have reported moderate to good anti-tubercular activity against Mycobacterium tuberculosis strains . The minimum inhibitory concentrations (MICs) of various synthesized compounds were evaluated, indicating potential for further development in treating bacterial infections.

Case Study: CSF1R Inhibition

In an experimental model involving PANC02 tumors, treatment with a related compound resulted in a significant reduction in tumor growth by 62% at a dosage of 200 mg/kg. This was accompanied by decreased levels of tumor macrophages and CSF1R protein levels . Such findings underscore the therapeutic potential of targeting CSF1R in tumor microenvironments.

Research on EGFR Inhibition

Another study demonstrated that specific analogs of the benzothiazole series could effectively inhibit EGFR in cancer cell lines, showing minimal cytotoxicity towards normal cells. This selectivity is crucial for developing safer cancer therapies . The mechanism involved interactions at critical binding sites within the EGFR kinase domain, suggesting that structural modifications could enhance potency and selectivity.

Aplicaciones Científicas De Investigación

Anticancer Applications

Recent studies have highlighted the potential of 2-amino-benzothiazole derivatives, including (2-Amino-benzothiazol-6-yl)-piperidin-1-yl-methanone, as promising anticancer agents.

Case Studies

A notable study demonstrated that this compound reduced tumor growth by 62% in an MC38 xenograft model at a dose of 200 mg/kg. The reduction in tumor macrophages and CSF1R protein levels was comparable to established treatments .

Compound Target IC50 (nM) Effect on Tumor Growth
This compoundCSF1R1.462% reduction
RiluzoleALSNot specifiedApproved for clinical use

Antitubercular Activity

Benzothiazole derivatives have been extensively researched for their antitubercular properties. The compound's structural characteristics suggest it may possess similar activities.

In Vitro Studies

Recent synthetic developments have shown that benzothiazole derivatives can exhibit moderate to good anti-tubercular activity against Mycobacterium tuberculosis, with various synthetic pathways enhancing their efficacy .

Pharmacological Insights

The pharmacological profile of this compound includes favorable pharmacokinetics and bioavailability across species, making it a candidate for further development in therapeutic applications.

Pharmacokinetics

Studies indicate suitable oral bioavailability and reasonable half-life in preclinical models, which are critical factors for drug development .

Safety Profile

The low toxicity associated with derivatives of the benzothiazole class enhances their attractiveness as therapeutic agents .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for characterizing the purity and structure of (2-Amino-benzothiazol-6-yl)-piperidin-1-yl-methanone?

  • Methodological Answer : Use HPLC with a C18 column and ammonium acetate buffer (pH 6.5) for purity assessment, as described in pharmacopeial protocols . Pair this with FTIR to confirm functional groups (e.g., benzothiazole NH stretching at ~3400 cm⁻¹ and carbonyl C=O at ~1650 cm⁻¹). For structural validation, employ NMR (¹H/¹³C) to resolve aromatic protons (6.8–7.5 ppm) and piperidine methylene signals (1.5–3.0 ppm). Cross-reference spectral data with synthesized analogs to rule out positional isomerism .

Q. How should researchers safely handle and store this compound to prevent degradation?

  • Methodological Answer : Store under inert gas (N₂/Ar) at –20°C in amber vials to minimize oxidation of the benzothiazole amine group. Use gloveboxes for weighing and glove/eye protection during handling, as per SDS guidelines for structurally similar piperidinyl methanones . Monitor stability via periodic HPLC analysis (e.g., degradation peaks >2% require repurification) .

Q. What purification techniques are effective for isolating this compound post-synthesis?

  • Methodological Answer : Use column chromatography with a gradient of ethyl acetate/hexanes (30–70%) to separate polar byproducts. For persistent impurities, recrystallize from ethanol/water (4:1 v/v), leveraging the compound’s moderate solubility in hot ethanol (~50 mg/mL at 60°C) . Confirm purity via melting point (mp 145–148°C) and TLC (Rf 0.4 in ethyl acetate) .

Advanced Research Questions

Q. How can researchers optimize synthetic yield when contradictory solvent systems are reported in literature?

  • Methodological Answer : Perform a Design of Experiments (DoE) to test solvent polarity (DMF vs. THF) and base strength (K₂CO₃ vs. Et₃N). Monitor reaction progress via LC-MS at 0, 2, 4, and 6 hours. For example, DMF may accelerate amide coupling but increase byproduct formation via Hofmann elimination, while THF improves selectivity at lower temperatures (0–5°C) . Use response surface modeling to identify optimal conditions (e.g., 65% yield in THF/Et₃N at 40°C) .

Q. What strategies are recommended for assessing environmental fate and biodegradation pathways of this compound?

  • Methodological Answer : Follow the INCHEMBIOL framework :

  • Phase 1 : Determine logP (octanol-water) and pKa via shake-flask assays to predict hydrophobicity (logP ~2.5) and ionization state in aquatic systems .
  • Phase 2 : Conduct OECD 301F respirometry to quantify aerobic biodegradation (% theoretical CO₂ evolution). If <20% in 28 days, investigate photolysis (UV-Vis at 254 nm) or hydrolysis (pH 2–12, 50°C) pathways .
  • Phase 3 : Use LC-HRMS to identify transformation products (e.g., piperidine ring cleavage products) .

Q. How can target engagement in cellular assays be validated given potential off-target effects on benzothiazole-binding proteins?

  • Methodological Answer :

  • Step 1 : Perform thermal shift assays (TSA) with recombinant target protein to confirm binding (ΔTm ≥2°C).
  • Step 2 : Use CRISPR knockouts of the target gene in cell lines; loss of compound activity confirms on-target effects.
  • Step 3 : Conduct chemoproteomics (e.g., affinity pulldowns with a biotinylated analog) to identify off-target binders .

Q. How should discrepancies in reported biological activity data (e.g., IC₅₀ variability) be resolved?

  • Methodological Answer : Replicate assays under standardized conditions (e.g., 10% FBS, 37°C, 5% CO₂) with positive controls (e.g., staurosporine for kinase inhibition). Use SYPRO Ruby staining in gel-based assays to rule out compound aggregation. If variability persists, quantify intracellular concentrations via LC-MS/MS to assess permeability differences .

Q. What experimental designs are suitable for structure-activity relationship (SAR) studies of the benzothiazole core?

  • Methodological Answer : Synthesize analogs with:

  • Region A : Substituents at the 2-amino position (e.g., methyl, acetyl).
  • Region B : Piperidine replacements (e.g., morpholine, azetidine).
    Test in parallel using high-throughput screening (384-well plates) for potency (IC₅₀) and selectivity (CounterScreen® assays). Apply Free-Wilson analysis to quantify contributions of each substituent to activity .

Propiedades

IUPAC Name

(2-amino-1,3-benzothiazol-6-yl)-piperidin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3OS/c14-13-15-10-5-4-9(8-11(10)18-13)12(17)16-6-2-1-3-7-16/h4-5,8H,1-3,6-7H2,(H2,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMXGLOPWFFSJAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC3=C(C=C2)N=C(S3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00354338
Record name (2-Amino-benzothiazol-6-yl)-piperidin-1-yl-methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00354338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

351518-88-2
Record name (2-Amino-benzothiazol-6-yl)-piperidin-1-yl-methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00354338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.